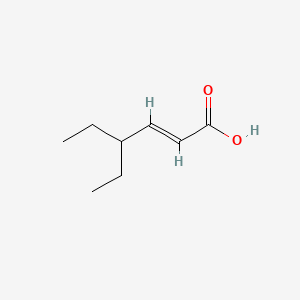

(E)-4-Ethylhex-2-enoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

60308-78-3 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

(E)-4-ethylhex-2-enoic acid |

InChI |

InChI=1S/C8H14O2/c1-3-7(4-2)5-6-8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10)/b6-5+ |

InChI Key |

JUAHIVUUUQRPLE-AATRIKPKSA-N |

Isomeric SMILES |

CCC(CC)/C=C/C(=O)O |

Canonical SMILES |

CCC(CC)C=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (E)-4-Ethylhex-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-Ethylhex-2-enoic acid is an unsaturated carboxylic acid. This technical guide provides a summary of its known chemical properties. Due to the limited availability of experimental data in peer-reviewed literature, this document primarily relies on computed properties from publicly available chemical databases. Where experimental data is absent, general principles and data from analogous compounds are presented to provide a comprehensive overview for research and development purposes.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. The majority of these values are computationally derived and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C8H14O2 | PubChem[1] |

| Molecular Weight | 142.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 60308-78-3 | PubChem[1] |

| Canonical SMILES | CCC(CC)/C=C/C(=O)O | PubChem[1] |

| InChI Key | JUAHIVUUUQRPLE-AATRIKPKSA-N | PubChem[1] |

| XLogP3 (Computed) | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[1] |

| Rotatable Bond Count (Computed) | 5 | PubChem[1] |

| Exact Mass | 142.099379685 Da | PubChem[1] |

| Topological Polar Surface Area (Computed) | 37.3 Ų | PubChem[1] |

| Heavy Atom Count (Computed) | 10 | PubChem[1] |

Note: No experimentally determined data for boiling point, melting point, pKa, or solubility were found in the reviewed literature.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the region of 10-13 ppm.[2][3]

-

Vinyl Protons (-CH=CH-): Signals for these protons would likely appear between 5.5 and 7.5 ppm. The proton α to the carbonyl group is expected to be further downfield than the β proton. The coupling constant (J-value) for the trans-alkene protons would be in the range of 11-18 Hz.

-

Allylic Proton (-CH-): The proton on the carbon adjacent to the double bond (C4) would appear in the 2.0-3.0 ppm range.

-

Ethyl and Propyl Protons: The remaining methylene (-CH2-) and methyl (-CH3) protons would be found in the upfield region of the spectrum, typically between 0.8 and 1.7 ppm.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-COOH): The signal for the carboxylic acid carbon is expected in the range of 165-185 ppm. For α,β-unsaturated acids, this peak is typically toward the upfield end of this range (around 165 ppm).[4]

-

Olefinic Carbons (-CH=CH-): These carbons are expected to resonate between 120 and 150 ppm.

-

Aliphatic Carbons: The remaining sp³ hybridized carbons would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad absorption band is characteristic for the carboxylic acid O-H stretch, typically spanning from 2500 to 3300 cm⁻¹.[3][5]

-

C=O Stretch: A strong, sharp absorption band for the carbonyl group is expected between 1680 and 1725 cm⁻¹. Conjugation with the C=C double bond may shift this absorption to a lower wavenumber.[5]

-

C=C Stretch: An absorption of medium intensity is expected around 1620-1680 cm⁻¹.

-

C-O Stretch: A band corresponding to the C-O single bond stretch is anticipated in the 1210-1320 cm⁻¹ region.

Mass Spectrometry:

-

Molecular Ion Peak (M+): The molecular ion peak would be expected at m/z = 142.

-

Fragmentation: A common fragmentation pattern for carboxylic acids involves the loss of the hydroxyl group (-OH, M-17) and the subsequent loss of carbon monoxide (-CO, M-45). The acylium ion (R-CO⁺) is often a prominent peak.[6][7]

Experimental Protocols

Specific, validated experimental protocols for the synthesis, purification, and analysis of this compound are not detailed in the surveyed literature. However, general synthetic methodologies for α,β-unsaturated carboxylic acids are well-established and can be adapted for the preparation of this compound.

General Synthetic Approach: Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a widely used method for the synthesis of α,β-unsaturated carboxylic acids from an aldehyde and malonic acid.[1][8][9]

Reaction Scheme: The synthesis of this compound via this method would involve the reaction of 2-ethylbutanal with malonic acid, using a base such as pyridine and a catalyst like piperidine or β-alanine. The reaction proceeds through a condensation step followed by decarboxylation.

Detailed Methodology (General Protocol):

-

Reaction Setup: To a solution of the aldehyde (1 equivalent) in a suitable solvent (e.g., pyridine), add malonic acid (1.1-1.5 equivalents).

-

Catalyst Addition: A catalytic amount of piperidine or β-alanine is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated, typically to reflux, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled and then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system.

Caption: General workflow for the Knoevenagel-Doebner condensation.

Biological Activity

A search of the available scientific literature did not yield any specific information regarding the biological activity or potential signaling pathways associated with this compound. One commercial source suggests that the compound exhibits biological activity, but provides no further details or citations. Therefore, any biological effects of this compound remain to be elucidated through future research.

Conclusion

This compound is a compound for which there is a significant lack of experimentally determined data. The information presented in this guide is largely based on computational predictions and established principles for analogous chemical structures. This document serves as a foundational resource for researchers and professionals, highlighting the need for further experimental investigation to fully characterize the chemical, physical, and biological properties of this molecule. The provided general synthetic methodologies offer a starting point for its preparation, which would enable such detailed studies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Knoevenagel Condensation [organic-chemistry.org]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of (E)-4-Ethylhex-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-Ethylhex-2-enoic acid is an α,β-unsaturated carboxylic acid with potential applications in various fields, including pharmaceuticals and materials science. This document provides a comprehensive overview of the principal synthetic pathways for its preparation. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a practical guide for researchers. The synthesis routes discussed include the Knoevenagel-Doebner Condensation, the Reformatsky Reaction followed by dehydration, and the Horner-Wadsworth-Emmons Olefination.

Introduction

The synthesis of α,β-unsaturated carboxylic acids is a cornerstone of organic chemistry, providing access to valuable intermediates and target molecules. This compound, with its specific stereochemistry and substitution pattern, presents a unique synthetic challenge. This guide explores established chemical transformations that can be effectively applied to construct this molecule.

Synthetic Pathways

Three primary and plausible synthetic routes for this compound are detailed below.

Pathway 1: Knoevenagel-Doebner Condensation

The Knoevenagel condensation, particularly the Doebner modification, is a classical and highly effective method for the synthesis of α,β-unsaturated carboxylic acids.[1][2][3] This pathway involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst, typically pyridine with a catalytic amount of piperidine.[4] The reaction proceeds via a condensation-decarboxylation sequence to yield the target unsaturated acid.

Logical Workflow for Knoevenagel-Doebner Condensation

Caption: Knoevenagel-Doebner Condensation Workflow.

Experimental Protocol:

A representative Doebner modification protocol for a similar transformation is as follows:

-

To a solution of 2-ethylbutanal (1.0 eq) in pyridine (2-3 volumes), add malonic acid (1.1 eq).

-

Add a catalytic amount of piperidine (0.1 eq).

-

Heat the reaction mixture to reflux (around 80-100 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and acidify with aqueous HCl (e.g., 6 M) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., hexane/ethyl acetate) to obtain pure this compound.

| Parameter | Value | Reference |

| Reactants | 2-Ethylbutanal, Malonic Acid | [2][3] |

| Solvent/Catalyst | Pyridine/Piperidine | [4] |

| Reaction Time | 2-24 hours | [5] |

| Temperature | Reflux (80-100 °C) | [5] |

| Yield | 60-85% (Typical for Doebner) | General Literature |

Pathway 2: Reformatsky Reaction and Dehydration

The Reformatsky reaction provides a route to β-hydroxy esters, which can then be dehydrated to form α,β-unsaturated esters.[6][7][8] Subsequent hydrolysis yields the target carboxylic acid. This pathway involves the reaction of an α-halo ester with an aldehyde in the presence of zinc metal.

Logical Workflow for Reformatsky Reaction Pathway

Caption: Reformatsky Reaction and Dehydration Workflow.

Experimental Protocols:

Step 1: Reformatsky Reaction [6]

-

Activate zinc dust by stirring with a small amount of iodine in refluxing toluene.

-

Cool the suspension and add ethyl bromoacetate.

-

Add a solution of 2-ethylbutanal in toluene dropwise to the mixture.

-

Heat the reaction at 90 °C for 30 minutes.

-

After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., MTBE).

-

Purify the resulting β-hydroxy ester by column chromatography.

Step 2: Dehydration

-

Dissolve the β-hydroxy ester in a suitable solvent (e.g., toluene) with an acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux and remove water using a Dean-Stark apparatus.

-

Upon completion, wash the reaction mixture and purify the unsaturated ester by distillation or chromatography.

Step 3: Hydrolysis

-

Treat the unsaturated ester with an aqueous base (e.g., NaOH) in a co-solvent like ethanol and heat to reflux.

-

After the reaction is complete, acidify the mixture to precipitate the carboxylic acid.

-

Filter and purify the product as described previously.

| Parameter | Value | Reference |

| Reformatsky Reaction | ||

| Reactants | 2-Ethylbutanal, Ethyl bromoacetate, Zinc | [6][7] |

| Solvent | Toluene | [6] |

| Temperature | 90 °C | [6] |

| Yield | ~86% (for β-hydroxy ester) | [6] |

| Dehydration & Hydrolysis | ||

| Yield | Variable, typically >70% for both steps | General Literature |

Pathway 3: Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, typically favoring the (E)-isomer.[9][10] This pathway involves the reaction of a phosphonate-stabilized carbanion with an aldehyde, followed by hydrolysis of the resulting ester.

Logical Workflow for Horner-Wadsworth-Emmons Pathway

Caption: Horner-Wadsworth-Emmons Olefination Workflow.

Experimental Protocols:

Step 1: Horner-Wadsworth-Emmons Reaction [11]

-

Prepare the phosphonate carbanion by adding triethyl phosphonoacetate to a suspension of a strong base (e.g., sodium hydride) in an anhydrous solvent (e.g., benzene or THF) at a controlled temperature (e.g., 30-35 °C).

-

After the formation of the anion is complete, add 2-ethylbutanal dropwise, maintaining a cool temperature (e.g., 20-30 °C).

-

After the addition, stir the reaction mixture to completion.

-

Quench the reaction and extract the product, which is the ethyl ester of the target acid.

-

Purify the ester by distillation or column chromatography.

Step 2: Hydrolysis

-

Hydrolyze the resulting ethyl (E)-4-ethylhex-2-enoate using standard procedures as described in Pathway 2.2.

| Parameter | Value | Reference |

| HWE Reaction | ||

| Reactants | 2-Ethylbutanal, Triethyl phosphonoacetate | [9][11] |

| Base | Sodium Hydride | [11] |

| Solvent | Benzene or THF | [11] |

| Yield | Generally high for HWE reactions | [9] |

| Hydrolysis | ||

| Yield | Typically >90% | General Literature |

Data Summary

| Synthesis Pathway | Key Starting Materials | Key Reagents | Typical Yield | Stereoselectivity |

| Knoevenagel-Doebner | 2-Ethylbutanal, Malonic Acid | Pyridine, Piperidine | 60-85% | Predominantly (E) |

| Reformatsky/Dehydration | 2-Ethylbutanal, Ethyl bromoacetate | Zinc | ~60-75% (overall) | (E)-isomer favored by thermodynamic control during dehydration |

| Horner-Wadsworth-Emmons | 2-Ethylbutanal, Triethyl phosphonoacetate | NaH | High, often >80% (for olefination) | Highly selective for (E)-isomer |

Conclusion

This technical guide outlines three robust and well-established synthetic routes to this compound. The choice of a specific pathway will depend on factors such as the availability of starting materials, desired scale, and stereochemical purity requirements. The Knoevenagel-Doebner condensation offers a direct, one-pot approach. The Reformatsky reaction provides a classic alternative, while the Horner-Wadsworth-Emmons reaction is often the method of choice for achieving high (E)-stereoselectivity. The provided experimental frameworks and data serve as a valuable resource for the successful synthesis of this target molecule.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. Knoevenagel Condensation [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. scholars.fhsu.edu [scholars.fhsu.edu]

- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 7. byjus.com [byjus.com]

- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 9. Triethyl phosphonoacetate - Enamine [enamine.net]

- 10. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]

- 11. orgsyn.org [orgsyn.org]

An In-depth Guide to the IUPAC Nomenclature of (E)-4-Ethylhex-2-enoic Acid

This technical guide provides a comprehensive analysis of the IUPAC name for the organic compound (E)-4-Ethylhex-2-enoic acid, tailored for researchers, scientists, and professionals in the field of drug development. This document will systematically deconstruct the nomenclature, present relevant physicochemical data, outline a plausible synthetic protocol, and illustrate the naming logic through a workflow diagram.

Decoding the IUPAC Name: A Step-by-Step Analysis

The naming of organic compounds by the International Union of Pure and Applied Chemistry (IUPAC) follows a systematic set of rules to provide an unambiguous identification of the chemical structure. The name "this compound" can be broken down into its constituent parts, each defining a specific feature of the molecule.

1.1. Identification of the Principal Functional Group and Parent Chain:

The suffix "-oic acid" signifies that the principal functional group is a carboxylic acid (-COOH).[1] According to IUPAC rules, the carboxylic acid group is a high-priority functional group and, as such, dictates the numbering of the parent carbon chain.[2][3][4] The carbon atom of the carboxyl group is assigned as locant 1.

The term "hex" in "hexenoic acid" indicates that the longest continuous carbon chain containing the principal functional group consists of six carbon atoms.

1.2. Locating the Unsaturation:

The "-en-" infix in "hexenoic" reveals the presence of a carbon-carbon double bond within the parent chain, classifying the compound as an unsaturated carboxylic acid. The number preceding this infix, "2-", specifies that the double bond originates at the second carbon atom of the parent chain, extending between carbons 2 and 3.

1.3. Identifying and Locating Substituents:

The prefix "Ethyl-" indicates the presence of an ethyl group (-CH2CH3) as a substituent on the parent chain. The number "4-" preceding "Ethyl" specifies that this substituent is attached to the fourth carbon atom of the six-carbon chain.

1.4. Stereochemistry of the Double Bond:

The "(E)-" prefix is a stereochemical descriptor that denotes the configuration of the double bond. It is derived from the German word entgegen, meaning "opposite". This indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides. In this case, on carbon 2, the carboxylic acid group has higher priority than the hydrogen atom. On carbon 3, the ethyl-containing alkyl chain has a higher priority than the hydrogen atom. Since these higher-priority groups are on opposite sides of the double bond, the configuration is designated as (E).

Structural and Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.20 g/mol |

| Parent Chain Length | 6 carbons |

| Principal Functional Group | Carboxylic Acid (locant 1) |

| Unsaturation | Double bond (locant 2) |

| Substituent | Ethyl (locant 4) |

| Stereochemistry | (E) configuration |

Hypothetical Experimental Protocol: Synthesis of this compound

This section outlines a detailed methodology for a plausible synthesis of this compound, for instance, via a Horner-Wadsworth-Emmons reaction, which is known to favor the formation of (E)-alkenes.

Objective: To synthesize this compound from 2-ethylbutanal and a suitable phosphonate ylide.

Materials:

-

2-Ethylbutanal

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Diethyl ether

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Ylide Formation: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the suspension via the dropping funnel. d. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate ylide.

-

Horner-Wadsworth-Emmons Reaction: a. Cool the ylide solution back to 0 °C. b. Add a solution of 2-ethylbutanal (1.0 equivalent) in anhydrous THF dropwise to the ylide solution. c. Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Ester Hydrolysis: a. Upon completion, quench the reaction by the slow addition of water. b. Add 1 M HCl to the mixture until the pH is acidic (pH ~2-3). c. Stir the mixture vigorously for 12-18 hours at room temperature to effect the hydrolysis of the resulting ethyl ester to the carboxylic acid. d. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). e. Combine the organic extracts and wash with brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: a. The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Visualization of the IUPAC Naming Logic

The following diagram illustrates the logical workflow for determining the IUPAC name of this compound.

Caption: Logical workflow for the IUPAC naming of this compound.

References

Molecular weight of (E)-4-Ethylhex-2-enoic acid

An In-Depth Technical Guide to the Molecular Weight of (E)-4-Ethylhex-2-enoic Acid

Introduction

This compound is an unsaturated carboxylic acid with applications in various industrial processes, including the synthesis of plasticizers and lubricants.[1] An accurate determination of its molecular weight is fundamental for its characterization, stoichiometric calculations in chemical reactions, and for quality control in industrial settings. This technical guide provides a comprehensive overview of the molecular weight of this compound, detailing both its theoretical calculation and experimental determination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Weight and Chemical Formula

The fundamental properties of this compound are summarized in the table below. The molecular weight is a critical parameter derived from its chemical formula.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| Monoisotopic Mass | 142.099379685 Da |

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₈H₁₄O₂.[1] The calculation based on the atomic weights of Carbon (C), Hydrogen (H), and Oxygen (O) is as follows:

-

Carbon (C): 8 atoms × 12.011 u = 96.088 u

-

Hydrogen (H): 14 atoms × 1.008 u = 14.112 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight: 96.088 u + 14.112 u + 31.998 u = 142.198 g/mol

This calculated value is in close agreement with the published molecular weight of 142.20 g/mol .[1][2][3]

Experimental Determination of Molecular Weight

Several analytical techniques can be employed for the experimental determination of the molecular weight of organic compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are two powerful and commonly used methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly reliable method for the analysis of short-chain fatty acids.[1] It separates volatile compounds in the gas phase and then detects them with a mass spectrometer, which provides information about the mass-to-charge ratio of the compound and its fragments.

Experimental Protocol: GC-MS Analysis of this compound

-

Sample Preparation and Derivatization: Due to the polar nature of carboxylic acids, derivatization is often necessary to increase volatility for GC analysis.[4][5]

-

Accurately weigh a small amount of the this compound sample.

-

Dissolve the sample in a suitable solvent.

-

Add a derivatizing agent, such as N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA), to convert the carboxylic acid to a less polar and more volatile silyl ester.[6]

-

An internal standard (e.g., an isotopically labeled version of the analyte) should be added to improve quantification accuracy.[5][7][8]

-

-

GC Separation:

-

Injector: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC injector port, which is heated to ensure rapid volatilization.

-

Column: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates components based on their boiling points and interactions with the phase.

-

Oven Program: A temperature gradient is applied to the oven to facilitate the separation of compounds with different volatilities.

-

-

MS Detection:

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

Ionization: The molecules are ionized, typically by electron impact (EI), which fragments the molecules in a reproducible manner.

-

Mass Analyzer: The resulting ions are sorted by their mass-to-charge ratio (m/z) in a mass analyzer.

-

Detector: The detector records the abundance of each ion at a specific m/z. The molecular ion peak will correspond to the molecular weight of the derivatized analyte.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR is a primary tool for structure elucidation, ¹H NMR spectroscopy can also be a reliable method for determining the number-average molecular weight (Mn) of small molecules and polymers.[2] This technique relies on the integration of signals from specific protons in the molecule.

Experimental Protocol: Molecular Weight Determination by ¹H NMR

-

Sample Preparation:

-

Accurately weigh the this compound sample.

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

Add a known amount of an internal standard with a well-defined chemical shift that does not overlap with the analyte signals.

-

-

NMR Data Acquisition:

-

Place the sample tube in the NMR spectrometer.

-

Acquire the ¹H NMR spectrum.

-

-

Data Analysis:

-

Integrate the area of a specific, well-resolved proton signal from this compound.

-

Integrate the area of a known proton signal from the internal standard.

-

The molecular weight can be calculated by comparing the integral of the analyte's protons to the integral of the known amount of the internal standard's protons.

-

Biological Context: Unsaturated Fatty Acid Pathways

While specific signaling pathways for this compound are not extensively documented in publicly available literature, it belongs to the class of unsaturated fatty acids. In biological systems, the synthesis of unsaturated fatty acids occurs through well-established pathways. These pathways are broadly categorized as either oxygen-independent (anaerobic) or oxygen-dependent (aerobic).[9][10] The biosynthesis of fatty acids is a fundamental cellular process, starting from acetyl-CoA and involving a series of enzymatic steps.[11] Unsaturated fatty acids are crucial components of cell membranes and can act as signaling molecules.[9][12]

Conclusion

The molecular weight of this compound is a cornerstone of its chemical identity, with a theoretically calculated and experimentally verifiable value of approximately 142.20 g/mol . Techniques such as GC-MS provide precise mass determination, while NMR spectroscopy offers complementary data for structural confirmation and molecular weight estimation. A thorough understanding and accurate determination of this property are essential for the scientific and industrial application of this compound.

References

- 1. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. agilent.com [agilent.com]

- 5. mdpi.com [mdpi.com]

- 6. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry - Google Patents [patents.google.com]

- 8. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents [patents.google.com]

- 9. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 11. csun.edu [csun.edu]

- 12. Plant Unsaturated Fatty Acids: Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Uncharted Territory: The Biological Activity of (E)-4-Ethylhex-2-enoic Acid Remains Undefined

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant void in the understanding of the biological activity of (E)-4-Ethylhex-2-enoic acid. Despite its defined chemical structure, there is a notable absence of published research detailing its pharmacological, toxicological, or mechanistic properties. This lack of data prevents the construction of an in-depth technical guide as requested, as there are no quantitative findings to summarize, experimental protocols to detail, or established signaling pathways to illustrate.

This compound is a known chemical entity, with its basic physicochemical properties cataloged in databases such as PubChem.[1] However, these entries do not contain any information regarding its interaction with biological systems. Extensive searches for in vitro or in vivo studies, clinical trials, or even preliminary toxicological screenings have yielded no specific results for this compound.

While research exists for structurally related molecules, such as (E)-4-Oxonon-2-enoic acid which has demonstrated antibacterial properties, it is scientifically unsound to extrapolate these findings to this compound without direct experimental evidence.[2] The seemingly minor structural differences can lead to vastly different biological effects.

The absence of data means that key aspects required for a technical guide are unavailable:

-

Quantitative Data: There are no published studies measuring the effects of this compound on any biological parameter. Therefore, no data tables can be generated.

-

Experimental Protocols: Without any documented experiments, it is impossible to provide detailed methodologies for its study.

-

Signaling Pathways and Mechanisms of Action: The molecular targets and the pathways through which this compound might exert a biological effect are entirely unknown. Consequently, no signaling pathway diagrams can be created.

This report underscores that the biological activity of this compound is an unexplored area of research. For researchers, scientists, and drug development professionals, this compound represents a blank slate, with its potential therapeutic or toxicological profile yet to be determined. Any investigation into its properties would require foundational, exploratory research to generate the primary data necessary for a comprehensive understanding.

References

(E)-4-Ethylhex-2-enoic Acid: A Review of its Natural Occurrence

Absence of Evidence in Natural Sources

(E)-4-Ethylhex-2-enoic acid, an unsaturated carboxylic acid with the chemical formula C8H14O2, is a compound for which there is currently no scientific literature substantiating its natural occurrence. Extensive searches of chemical databases and scientific publications did not yield any evidence of its isolation or identification from plant, animal, or microbial sources.

Chemical databases such as PubChem list the compound and provide details on its chemical structure, properties, and identifiers.[1][2] However, these entries do not include information regarding its natural origins. The compound is commercially available from various chemical suppliers, indicating its synthesis for research and industrial purposes.[3][4]

While the target compound itself has not been found in nature, research has identified structurally similar compounds in various organisms. For instance, (E)-2-ethyl-2-hexen-1-ol and E-2-ethylhexenal have been identified in insects of the Camponotus species.[5] These compounds share a similar carbon skeleton but differ in their functional groups. The presence of these related compounds might suggest the possibility of biosynthetic pathways that could theoretically produce this compound, although this remains speculative without direct evidence.

Other related compounds that have been indexed include various isomers and derivatives, such as (Z)-4-Ethylhex-2-enoic acid, (E)-4-methylhex-2-enoic acid, and (E)-4-oxohex-2-enoic acid, though their natural occurrence is not specified in the search results.[2][6][7]

Based on the available scientific literature and database information, this compound is not a known natural product. The core of the user's request was for an in-depth technical guide on the natural occurrence of this compound. However, due to the lack of evidence of its existence in nature, it is not possible to provide quantitative data on its presence in natural sources, detailed experimental protocols for its isolation, or diagrams of related signaling pathways. The information available points towards this compound being a synthetic molecule used in chemical research and industry. Further investigation into the biosynthesis of related compounds in insects or other organisms could be a potential area of future research to explore the possibility of its natural existence.

References

- 1. This compound | C8H14O2 | CID 6437410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-4-Ethylhex-2-enoic acid | C8H14O2 | CID 6437409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 60308-78-3 [smolecule.com]

- 4. (Z)-4-ethylhex-2-enoic acid | CAS 60308-77-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. researchgate.net [researchgate.net]

- 6. (E)-4-methylhex-2-enoic Acid | C7H12O2 | CID 5463168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (E)-4-oxohex-2-enoic acid | C6H8O3 | CID 12948183 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Substituted Enoic Acids in Anti-Inflammatory Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of selected classes of substituted enoic acids with promising anti-inflammatory properties. It delves into their synthesis, biological evaluation, mechanisms of action, and pharmacokinetic considerations to support researchers and professionals in the field of drug development.

Introduction to Substituted Enoic Acids as Anti-Inflammatory Agents

Substituted enoic acids represent a diverse class of organic compounds characterized by a carboxylic acid moiety and a carbon-carbon double bond with various substituents. This structural motif is present in numerous biologically active molecules, including several non-steroidal anti-inflammatory drugs (NSAIDs). The enoic acid functionality can participate in crucial interactions with biological targets, making these compounds attractive scaffolds for the design of novel therapeutic agents. This guide focuses on three promising classes of substituted enoic acids with demonstrated anti-inflammatory activity: 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, and ferulic acid-sesquiterpene lactone hybrids.

Synthesis of Substituted Enoic Acids

The chemical synthesis of these enoic acid derivatives is a critical step in their development as potential drug candidates. The following sections provide detailed methodologies for the synthesis of the three highlighted classes.

Synthesis of 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acid Derivatives[1]

A key method for the synthesis of this class of compounds involves the reaction of substituted 2,4-dioxobutanoic acids with furan-2-carbohydrazide.

Experimental Protocol:

-

Preparation of Substituted 2,4-dioxobutanoic acids: These starting materials can be synthesized via the Claisen condensation of the corresponding methyl ketones with diethyl oxalate, followed by hydrolysis.

-

Reaction with Furan-2-carbohydrazide:

-

Dissolve the substituted 2,4-dioxobutanoic acid (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

-

Add furan-2-carbohydrazide (1 equivalent) to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.

-

The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) to yield the desired 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acid derivative.

-

Synthesis of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid[2][3]

These compounds are synthesized through the reaction of N³-substituted amidrazones with 3,4,5,6-tetrahydrophthalic anhydride.

Experimental Protocol:

-

Synthesis of N³-substituted amidrazones: These intermediates can be prepared from the corresponding nitriles by reaction with hydrazine hydrate, followed by reaction with an appropriate aryl or alkyl halide.

-

Reaction with 3,4,5,6-tetrahydrophthalic anhydride:

-

Dissolve the N³-substituted amidrazone (1 equivalent) in anhydrous diethyl ether.

-

Add 3,4,5,6-tetrahydrophthalic anhydride (1 equivalent) to the solution.

-

The reaction is typically carried out at room temperature with stirring.

-

The product usually precipitates out of the solution and can be isolated by filtration.

-

The resulting solid is washed with diethyl ether and can be further purified by recrystallization.

-

Synthesis of Ferulic Acid-Sesquiterpene Lactone Hybrids[4][5]

The synthesis of these hybrid molecules involves the esterification of a sesquiterpene lactone with a protected ferulic acid derivative, followed by deprotection.

Experimental Protocol:

-

Protection of Ferulic Acid: The phenolic hydroxyl group of ferulic acid is protected, for example, by reacting it with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole.

-

Activation of the Carboxylic Acid: The carboxylic acid group of the protected ferulic acid is activated, for instance, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride.

-

Esterification with Sesquiterpene Lactone: The activated ferulic acid derivative is then reacted with the hydroxyl group of a sesquiterpene lactone (e.g., parthenolide, micheliolide) in the presence of a base such as pyridine or triethylamine.

-

Deprotection: The protecting group (e.g., TBS) is removed from the phenolic hydroxyl group, typically using a fluoride source like tetrabutylammonium fluoride (TBAF), to yield the final hybrid compound.

In Vitro and In Vivo Anti-Inflammatory Activity

The anti-inflammatory potential of substituted enoic acids is evaluated using a combination of in vitro and in vivo assays. These assays are crucial for determining the efficacy and mechanism of action of the synthesized compounds.

In Vitro Anti-Inflammatory Assays

Experimental Protocol:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells (except for the control group) and incubating for a further 24 hours.

-

Nitrite Quantification (Griess Assay):

-

The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

After a 10-15 minute incubation at room temperature, the absorbance is measured at 540-550 nm using a microplate reader.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

-

Experimental Protocol:

-

Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with test compounds and LPS as described for the NO inhibition assay.

-

Supernatant Collection: After the 24-hour incubation with LPS, the cell culture supernatant is collected.

-

ELISA Procedure:

-

The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

This typically involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.

-

The collected supernatants and standards are added to the wells, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

A substrate is then added, and the resulting colorimetric reaction is measured using a microplate reader.

-

The cytokine concentrations in the samples are determined by comparison to a standard curve.

-

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

Experimental Protocol:

-

Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculation of Edema and Inhibition: The increase in paw volume (edema) is calculated for each time point. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated groups to that in the control group.

Quantitative Data on Anti-Inflammatory Activity

The following tables summarize the in vitro and in vivo anti-inflammatory activities of representative substituted enoic acids from the discussed classes.

Table 1: In Vitro Anti-inflammatory Activity of Substituted Enoic Acid Derivatives

| Compound Class | Compound ID | Target | Assay | IC₅₀ (µM) or % Inhibition | Reference |

| 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids | Compound X | NO Production | LPS-stimulated RAW 264.7 macrophages | Data to be populated | [1] |

| Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid | 2f | TNF-α | LPS-stimulated PBMCs | 66-81% inhibition at 10-100 µg/mL | [2] |

| Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid | 2b | TNF-α, IL-6 | LPS-stimulated PBMCs | 92-99% inhibition at 100 µg/mL | [2] |

| Ferulic Acid-Sesquiterpene Lactone Hybrids | 6 | Pro-inflammatory Cytokines | LPS-induced RAW 264.7 macrophages | Pronounced inhibition | [3] |

Table 2: In Vivo Anti-inflammatory Activity of Substituted Enoic Acid Derivatives

| Compound Class | Compound ID | Animal Model | Assay | Dose & Route | % Inhibition of Edema | Reference |

| Ferulic Acid-Sesquiterpene Lactone Hybrids | 6 | Mice | LPS-induced acute lung injury | 10 mg/kg | Significant amelioration | [3] |

| Thiourea Derivatives of Naproxen (related enoic acid) | 4 | Rats | Carrageenan-induced paw edema | Data to be populated | 54.01% | [4] |

| Thiourea Derivatives of Naproxen (related enoic acid) | 7 | Rats | Carrageenan-induced paw edema | Data to be populated | 54.12% | [4] |

Note: "Data to be populated" indicates that while the studies confirm activity, specific IC₅₀ or detailed dose-response data for these particular compounds were not explicitly provided in the cited abstracts and would require access to the full-text articles for completion.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many substituted enoic acids are mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are prominent targets.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Several substituted enoic acids have been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of these inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway by substituted enoic acids.

The MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of MAPKs, which in turn can activate transcription factors (like AP-1) that, often in concert with NF-κB, drive the expression of pro-inflammatory genes. Inhibition of MAPK phosphorylation is another mechanism by which substituted enoic acids can exert their anti-inflammatory effects.

Caption: Modulation of the MAPK signaling pathway by substituted enoic acids.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of substituted enoic acids.

Caption: General workflow for the synthesis of substituted enoic acids.

References

An In-depth Technical Guide to the Stereoisomers of 4-Ethylhex-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylhex-2-enoic acid possesses two distinct sources of stereoisomerism: a chiral center at the C4 position and E/Z isomerism around the C2-C3 double bond. This results in a total of four possible stereoisomers: (E, R)-4-Ethylhex-2-enoic acid, (E, S)-4-Ethylhex-2-enoic acid, (Z, R)-4-Ethylhex-2-enoic acid, and (Z, S)-4-Ethylhex-2-enoic acid. While specific experimental data for 4-Ethylhex-2-enoic acid is not extensively available in published literature, this guide provides a comprehensive overview of the established principles and methodologies for the synthesis, separation, and characterization of its stereoisomers. The protocols and data presented are based on well-documented procedures for analogous α,β-unsaturated carboxylic acids and serve as a robust framework for researchers in the field.

Introduction to the Stereoisomers of 4-Ethylhex-2-enoic Acid

The structural diversity arising from stereoisomerism can have profound effects on the physicochemical properties and biological activity of a molecule. In the context of drug development, the isolation and characterization of individual stereoisomers are critical, as different isomers can exhibit varied efficacy, pharmacology, and toxicology. 4-Ethylhex-2-enoic acid, with its combination of a stereocenter and a double bond, presents a compelling case for detailed stereochemical investigation.

The four stereoisomers of 4-Ethylhex-2-enoic acid are:

-

(E, R)-4-Ethylhex-2-enoic acid and (E, S)-4-Ethylhex-2-enoic acid (Enantiomers)

-

(Z, R)-4-Ethylhex-2-enoic acid and (Z, S)-4-Ethylhex-2-enoic acid (Enantiomers)

-

The (E)-isomers and (Z)-isomers are diastereomers of each other.

This guide will delineate the plausible synthetic and analytical pathways to access and characterize each of these stereoisomers.

Synthesis of 4-Ethylhex-2-enoic Acid Stereoisomers

The synthesis of specific stereoisomers of 4-Ethylhex-2-enoic acid requires stereoselective methods. Below are general protocols for achieving E/Z selectivity and for introducing chirality.

General Synthesis of (E)-4-Ethylhex-2-enoic Acid (Racemic)

A common method for the synthesis of (E)-α,β-unsaturated carboxylic acids is the Doebner-Knoevenagel condensation.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-ethylbutanal (1.0 eq) in pyridine (2-3 volumes), add malonic acid (1.1 eq) and piperidine (0.1 eq).

-

Reaction Conditions: Heat the mixture at 80-100 °C for 2-4 hours, monitoring the reaction by TLC.

-

Work-up: After cooling, pour the reaction mixture into an excess of cold, dilute hydrochloric acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography or distillation to yield racemic this compound.

Asymmetric Synthesis of Chiral 4-Ethylhex-2-enoic Acid

Asymmetric synthesis can be approached through various strategies, including the use of chiral auxiliaries or organocatalysis. An example of a chiral auxiliary-based approach is the Evans asymmetric aldol reaction followed by elimination.

Experimental Protocol (Conceptual):

-

Acylation of Chiral Auxiliary: Acylate a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with an appropriate acetyl synthon.

-

Enolate Formation: Treat the N-acyloxazolidinone with a suitable base (e.g., sodium hexamethyldisilazide) at low temperature (-78 °C) to form the corresponding sodium enolate.

-

Aldol Addition: React the enolate with 2-ethylbutanal. The stereochemistry of the chiral auxiliary directs the formation of a specific diastereomeric β-hydroxy adduct.

-

Auxiliary Cleavage and Elimination: Cleave the chiral auxiliary under mild conditions (e.g., with lithium hydroperoxide). Subsequent dehydration of the β-hydroxy acid can be controlled to favor the formation of the (E)- or (Z)-alkene, yielding the enantiomerically enriched 4-Ethylhex-2-enoic acid.

Separation of Stereoisomers

Separation of E/Z Diastereomers

The E and Z diastereomers of 4-Ethylhex-2-enoic acid have different physical properties and can typically be separated using standard chromatographic techniques.

Experimental Protocol:

-

Chromatography: Utilize silica gel column chromatography with a non-polar/polar solvent system (e.g., hexane/ethyl acetate). The (E)-isomer is generally less polar and will elute before the (Z)-isomer. Argentation chromatography, where silica gel is impregnated with silver nitrate, can also be highly effective for separating geometric isomers.

Chiral Resolution of Enantiomers

The separation of enantiomers requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative-scale resolution.

Experimental Protocol:

-

Column Selection: Employ a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD) are often effective for resolving chiral carboxylic acids.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of hexane and a polar modifier like isopropanol, often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.

-

Detection: Use a UV detector set to an appropriate wavelength for the α,β-unsaturated carbonyl chromophore (typically around 210-260 nm).

-

Scale-up: Analytical separation conditions can be scaled up to preparative or semi-preparative columns to isolate larger quantities of each enantiomer.

Characterization of Stereoisomers

Spectroscopic Data

While specific data for 4-Ethylhex-2-enoic acid is not available, the following table summarizes the expected NMR and other spectroscopic characteristics based on known trends for similar compounds.

| Property | (E)-Isomer | (Z)-Isomer | R/S Enantiomers |

| ¹H NMR (Coupling Constant) | The coupling constant (J) between the vinylic protons (H2 and H3) is typically larger, in the range of 15-18 Hz. | The coupling constant (J) between the vinylic protons is smaller, typically in the range of 10-12 Hz. | ¹H and ¹³C NMR spectra are identical in an achiral solvent. |

| ¹³C NMR (Chemical Shift) | The chemical shifts of the alkyl substituents can differ slightly from the (Z)-isomer due to steric effects. | The γ-carbon of the ethyl group at C4 is expected to be shielded (shifted upfield) compared to the (E)-isomer due to the cis-γ-gauche effect. | ¹³C NMR spectra are identical in an achiral solvent. |

| Optical Rotation [α]D | Racemic mixture has a value of 0. | Racemic mixture has a value of 0. | Enantiomers will rotate plane-polarized light in equal but opposite directions (e.g., +x° for one enantiomer and -x° for the other). The magnitude is dependent on the compound, solvent, and temperature. |

| IR Spectroscopy | The C=C stretching vibration for the trans-double bond typically appears around 960-980 cm⁻¹. | The C=C stretching vibration for the cis-double bond is often weaker and appears at a different wavenumber. | IR spectra are identical. |

Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of a chiral sample can be determined by chiral HPLC or by NMR spectroscopy using a chiral derivatizing agent or a chiral solvating agent.

Experimental Protocol (NMR with Chiral Derivatizing Agent):

-

Derivatization: React the enantiomerically enriched carboxylic acid with a single enantiomer of a chiral derivatizing agent (e.g., (R)-1-(1-phenylethyl)amine) in the presence of a coupling agent (e.g., DCC) to form a mixture of diastereomeric amides.

-

NMR Analysis: Acquire a high-resolution ¹H NMR spectrum of the diastereomeric mixture.

-

Integration: The diastereomers will have distinct signals for protons near the chiral centers. Integration of these signals allows for the determination of the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original carboxylic acid.

Visualizing Stereochemical Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate the relationships between the stereoisomers and a general workflow for their separation and analysis.

Caption: Relationship between the four stereoisomers of 4-Ethylhex-2-enoic acid.

Caption: General workflow for the separation and analysis of 4-Ethylhex-2-enoic acid stereoisomers.

Conclusion

This technical guide provides a foundational framework for the synthesis, separation, and characterization of the four stereoisomers of 4-Ethylhex-2-enoic acid. By applying the established methodologies outlined herein, researchers can systematically access and evaluate each stereoisomer, which is a critical step in understanding their unique chemical and biological properties, particularly in the context of drug discovery and development. Further research is warranted to generate specific experimental data for this compound and to explore the potential biological activities of its individual stereoisomers.

Physical and chemical properties of (E)-4-Ethylhex-2-enoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-Ethylhex-2-enoic acid is an unsaturated carboxylic acid with potential applications in various scientific and industrial fields. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data and predictive models. Due to the limited specific experimental data for this compound, this guide also incorporates information on structurally related molecules to provide a broader context for its potential characteristics and reactivity. This document outlines general experimental approaches for its synthesis and characterization and explores potential, though currently unconfirmed, biological activities and metabolic pathways based on the broader class of unsaturated and branched-chain fatty acids.

Chemical and Physical Properties

While specific experimental data for this compound is limited, a combination of computed properties and data from structurally similar compounds allows for a robust estimation of its physicochemical profile.

Structure and Identification

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 60308-78-3 | [1] |

| Molecular Formula | C8H14O2 | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| Canonical SMILES | CCC(CC)C=CC(=O)O | [1] |

| InChI | InChI=1S/C8H14O2/c1-3-7(4-2)5-6-8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10)/b6-5+ | [1] |

| InChIKey | JUAHIVUUUQRPLE-AATRIKPKSA-N | [1] |

Predicted and Analogous Physical Properties

| Property | This compound (Predicted/Analogous) | 4-Ethylhexanoic acid (Experimental) |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | 234.6 °C at 760 mmHg |

| Density | Not available | 0.926 g/cm³ |

| pKa | Estimated ~4-5 (typical for carboxylic acids) | Not available |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents. | Not available |

| XLogP3 | 2.5 | 2.5 |

Chemical Reactivity

This compound possesses two primary reactive sites: the carboxylic acid group and the carbon-carbon double bond.

-

Carboxylic Acid Group: This functional group can undergo typical reactions of carboxylic acids, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amide Formation: Reaction with amines to form amides.

-

Reduction: Reduction to the corresponding alcohol, 4-ethylhex-2-en-1-ol, using reducing agents like lithium aluminum hydride.

-

Salt Formation: Reaction with bases to form carboxylate salts.

-

-

Carbon-Carbon Double Bond: The α,β-unsaturated nature of the double bond makes it susceptible to:

-

Nucleophilic Conjugate Addition (Michael Addition): Attack by nucleophiles at the β-carbon.

-

Electrophilic Addition: Reactions with electrophiles such as halogens and hydrogen halides.

-

Hydrogenation: Reduction of the double bond to yield 4-ethylhexanoic acid.

-

Oxidation/Cleavage: Reactions with oxidizing agents like ozone or potassium permanganate can cleave the double bond.

-

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

General Protocol:

-

Reactant Preparation: Dissolve 2-ethylbutanal in a suitable solvent such as pyridine, which also acts as the basic catalyst.

-

Addition of Malonic Acid: Add malonic acid to the solution. A small amount of piperidine can be added to accelerate the reaction.

-

Reaction Conditions: Heat the reaction mixture, typically at reflux, to promote the condensation and subsequent decarboxylation. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.

Logical Workflow for a Plausible Synthesis

Caption: A logical workflow for the synthesis of this compound.

Spectroscopic Characterization

While experimental spectra for this compound are not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR Spectroscopy:

-

Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, around 10-13 ppm.

-

Olefinic Protons (-CH=CH-): Two distinct signals in the range of 5.5-7.5 ppm, likely showing coupling to each other (a large coupling constant is expected for the trans configuration) and to the adjacent methine proton.

-

Methine Proton (-CH-): A multiplet in the region of 2.0-3.0 ppm.

-

Methylene Protons (-CH2-): Multiplets in the range of 1.2-1.8 ppm.

-

Methyl Protons (-CH3): Triplets around 0.8-1.2 ppm.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-C=O): A signal in the range of 165-175 ppm.[2]

-

Olefinic Carbons (-C=C-): Signals between 115-145 ppm.

-

Aliphatic Carbons: Signals in the upfield region of the spectrum.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹.[2][3]

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1690-1715 cm⁻¹ (the conjugation to the C=C bond lowers the frequency from a typical saturated carboxylic acid).[2][3]

-

C=C Stretch (Alkene): A medium intensity band around 1640-1680 cm⁻¹.

-

C-H Stretch (sp²): A signal just above 3000 cm⁻¹.

-

C-H Stretch (sp³): Signals just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the molecule (m/z = 142.20).

-

Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the alkyl chain.

-

Biological Activity and Signaling Pathways (Hypothetical)

There is currently no specific data in the scientific literature detailing the biological activity, metabolic fate, or involvement in signaling pathways of this compound. However, based on its structural features as a branched-chain unsaturated fatty acid, some potential biological roles can be hypothesized.

Branched-chain fatty acids are known to be involved in various biological processes.[4] They are components of cell membranes and can influence membrane fluidity.[4] Some studies suggest that branched-chain fatty acids may have roles in inflammation, cancer, and energy homeostasis.[4]

Unsaturated fatty acids, in general, are crucial components of metabolic and signaling pathways.[5][6] They can act as signaling molecules themselves or be precursors to other signaling molecules.[5] They are known to interact with various receptors and enzymes, thereby influencing cellular processes.[6]

Potential Metabolic Pathway

The metabolism of this compound would likely follow general pathways for fatty acid degradation, primarily β-oxidation. However, the presence of the double bond and the ethyl branch would require additional enzymatic steps.

Hypothetical Metabolic Pathway

Caption: A hypothetical metabolic pathway for this compound.

Potential Signaling Pathway Involvement

Unsaturated fatty acids are known to modulate various signaling pathways, often by interacting with nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) or by influencing inflammatory pathways.

Potential Fatty Acid Signaling

Caption: A generalized diagram of potential fatty acid signaling pathways.

Conclusion and Future Directions

This compound is a molecule with interesting structural features that suggest a range of chemical reactivity and potential biological activity. However, there is a significant lack of specific experimental data for this compound. Future research should focus on:

-

Definitive Synthesis and Purification: Development and publication of a detailed, optimized synthetic protocol.

-

Comprehensive Physicochemical Characterization: Experimental determination of its melting point, boiling point, solubility, pKa, and other physical properties.

-

Thorough Spectroscopic Analysis: Acquisition and interpretation of detailed NMR, IR, and MS spectra.

-

Investigation of Biological Activity: Screening for various biological activities, including antimicrobial, anti-inflammatory, and metabolic effects.

-

Metabolic and Signaling Studies: Elucidation of its metabolic fate and its interactions with cellular signaling pathways.

Such studies are essential to fully understand the properties and potential applications of this compound and to enable its use in research, drug development, and other scientific endeavors.

References

- 1. This compound | C8H14O2 | CID 6437410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. mdpi.com [mdpi.com]

- 5. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unsaturated Fatty Acids and Their Immunomodulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Analytical Detection of (E)-4-Ethylhex-2-enoic Acid

Introduction

(E)-4-Ethylhex-2-enoic acid (C8H14O2, Molar Mass: 142.20 g/mol ) is an unsaturated carboxylic acid with potential applications and relevance in various fields, including as a building block in chemical synthesis and as a potential biomarker in biological systems.[1] Accurate and precise quantification of this analyte is crucial for research, development, and quality control purposes. These application notes provide detailed protocols for the detection and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Analytical Methods Overview

Two primary analytical techniques are presented for the determination of this compound:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method suitable for volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert the analyte into a more volatile form.[2][3][4]

-

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and versatile method for the analysis of non-volatile or thermally labile compounds. The presence of a carbon-carbon double bond and a carboxyl group in this compound allows for direct UV detection at a low wavelength.[5][6]

Quantitative Data Summary

The following tables summarize the illustrative performance characteristics of the described analytical methods. These values are based on typical performance for similar organic acids and would require specific validation for this compound.

Table 1: Illustrative GC-MS Method Performance

| Parameter | Illustrative Value |

| Limit of Detection (LOD) | 0.01 - 0.1 µM |

| Limit of Quantitation (LOQ) | 0.05 - 0.5 µM |

| Linearity (R²) | > 0.995 |

| Precision (%RSD) | < 10% |

| Recovery | 90 - 110% |

Table 2: Illustrative HPLC-UV Method Performance

| Parameter | Illustrative Value |

| Limit of Detection (LOD) | 0.1 - 1 µM |

| Limit of Quantitation (LOQ) | 0.5 - 5 µM |

| Linearity (R²) | > 0.99 |

| Precision (%RSD) | < 5% |

| Recovery | 95 - 105% |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol details the analysis of this compound using GC-MS following a derivatization step. Derivatization is essential to increase the volatility of the carboxylic acid, making it amenable to GC analysis.[2][3][4] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization technique for compounds with active hydrogens.[2]

a. Sample Preparation and Derivatization

-

Sample Extraction: For liquid samples (e.g., plasma, cell culture media), perform a liquid-liquid extraction.

-

Acidify 1 mL of the sample to pH ~2 with 1M HCl.

-

Add 2 mL of a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Vortex for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully transfer the organic (upper) layer to a clean glass tube.

-

Repeat the extraction twice and pool the organic extracts.

-

-

Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at room temperature.

-

Derivatization:

-

To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst and 50 µL of pyridine (or another suitable solvent like acetonitrile).

-

Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[3]

-

Allow the vial to cool to room temperature before injection into the GC-MS.

-

b. GC-MS Instrumental Parameters

-

Gas Chromatograph: Agilent 7890B GC (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for initial identification.

c. Data Analysis

-

Identify the trimethylsilyl (TMS) derivative of this compound based on its retention time and mass spectrum.

-

For quantification, use a calibration curve prepared from derivatized standards of this compound. An internal standard (e.g., a deuterated analog or a structurally similar carboxylic acid not present in the sample) should be used to improve accuracy and precision.

GC-MS Experimental Workflow

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol describes the direct analysis of this compound using reverse-phase HPLC with UV detection. This method is simpler as it does not require a derivatization step.

a. Sample Preparation

-

Filtration: For clean liquid samples, filtration through a 0.22 µm syringe filter is sufficient.

-

Solid-Phase Extraction (SPE): For complex matrices (e.g., biological fluids, food samples), an SPE cleanup may be necessary to remove interfering substances. A C18 SPE cartridge can be used.

-

Conditioning: Wash the C18 cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Loading: Load the pre-treated and acidified (pH ~2) sample onto the cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water to remove polar impurities.

-

Elution: Elute the analyte with 2 mL of methanol or acetonitrile.

-

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

b. HPLC-UV Instrumental Parameters

-

HPLC System: Agilent 1260 Infinity II (or equivalent)

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 25 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid). The exact ratio (e.g., 40:60 acetonitrile:buffer) should be optimized for best separation.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

c. Data Analysis

-

Identify this compound by comparing the retention time of the peak in the sample chromatogram with that of a pure standard.

-

Quantify the analyte using a calibration curve constructed from standards of known concentrations.

HPLC-UV Experimental Workflow

Caption: Workflow for HPLC-UV analysis of this compound.

Method Selection Logic

The choice between GC-MS and HPLC-UV depends on the specific requirements of the analysis.

Logical Relationship for Method Selection

References

- 1. This compound | C8H14O2 | CID 6437410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. scioninstruments.com [scioninstruments.com]

- 6. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]

- 7. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 8. eprints.ugd.edu.mk [eprints.ugd.edu.mk]

Application Note: Analysis of Unsaturated Fatty Acids by Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of unsaturated fatty acids is crucial in various fields, including nutrition, disease biomarker discovery, and drug development. Gas chromatography (GC) is a powerful and widely used technique for the separation and quantification of fatty acids.[1] Due to their low volatility, fatty acids are typically derivatized to more volatile esters, most commonly fatty acid methyl esters (FAMEs), prior to GC analysis.[1][2][3] This application note provides a comprehensive overview of the methods, detailed experimental protocols, and key considerations for the successful analysis of unsaturated fatty acids using GC.

The primary challenge in analyzing unsaturated fatty acids lies in their inherent polarity and the need to resolve various isomers, including cis and trans configurations.[4][5] The derivatization process is a critical step to neutralize the polar carboxyl group, thereby increasing volatility and improving chromatographic separation.[4][6] The choice of GC column is equally important, with highly polar stationary phases being essential for the effective separation of complex mixtures of cis and trans isomers.[5][7]

Experimental Protocols

Lipid Extraction

A common method for extracting total lipids from biological samples is a modified Bligh and Dyer method.[6]

Materials:

-

Methanol

-

Dichloromethane

-

Butylated hydroxytoluene (BHT) as an antioxidant[6]

-

Cell suspension or tissue homogenate

Protocol:

-

To 200 µL of cell suspension (approximately 0.1 x 10^6 cells), add 500 µL of ice-cold methanol and 250 µL of dichloromethane.[6]

-

To minimize oxidation, add 50 µg of butylated hydroxytoluene.[6]

-

Vortex the mixture for 2 minutes.[6]

-

Centrifuge to separate the phases. The lower organic phase contains the lipids.

-